molecular formula C14H15N5O6S2 B13849471 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)

2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)

Cat. No.: B13849471
M. Wt: 413.4 g/mol
InChI Key: RUZZQEIIEDMRPD-XQGIWQHJSA-N
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Description

Cefdinir Thiazine Analog is a derivative of the antibiotic cefdinir, which belongs to the cephalosporin class of antibiotics. This compound is characterized by its unique thiazine ring structure, which contributes to its distinct chemical and biological properties. Cefdinir Thiazine Analog is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefdinir Thiazine Analog involves several key steps, starting with the preparation of the thiazine ring. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Cefdinir Thiazine Analog follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefdinir Thiazine Analog undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Cefdinir Thiazine Analog with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Cefdinir Thiazine Analog has a wide range of scientific research applications, including:

Mechanism of Action

Cefdinir Thiazine Analog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Cefdinir Thiazine Analog is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, spectrum of activity, and resistance to bacterial enzymes compared to other cephalosporins .

Properties

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(2R,5Z)-2-[(R)-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8+/t9-,11+/m0/s1

InChI Key

RUZZQEIIEDMRPD-XQGIWQHJSA-N

Isomeric SMILES

C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N/O)/C2=CSC(=N2)N

Canonical SMILES

CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N

Origin of Product

United States

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